molecular formula C6H8N2O2S B1597183 Methyl 3-Hydrazinothiophene-2-Carboxylate CAS No. 75681-13-9

Methyl 3-Hydrazinothiophene-2-Carboxylate

Cat. No. B1597183
CAS RN: 75681-13-9
M. Wt: 172.21 g/mol
InChI Key: RWGYQWWIXLVGDJ-UHFFFAOYSA-N
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Description



  • Chemical Name : Methyl 3-Hydrazinothiophene-2-Carboxylate

  • CAS Number : 75681-13-9

  • Molecular Formula : C6H8N2O2S

  • Molecular Weight : 172.2 g/mol

  • Appearance : Crystalline orange powder





  • Synthesis Analysis



    • Information on the synthesis of this compound is not readily available in the provided sources.





  • Molecular Structure Analysis



    • The molecular structure consists of a thiophene ring with a carboxylate group and a hydrazine moiety attached.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are not detailed in the sources.





  • Physical And Chemical Properties Analysis



    • Color : Orange

    • Safety : Considered hazardous (skin irritation, eye damage, respiratory irritation)

    • Storage : Store in a well-ventilated place, keep container tightly closed




  • Scientific Research Applications

    Enzyme Inhibition

    Methyl 3-Hydrazinothiophene-2-Carboxylate and its derivatives have been studied for their potential as enzyme inhibitors. For example, dl-σ-Methyl-α-hydrazino-3,4-dihydroxyphenylpropionic acid, a related compound, has shown potent inhibition of DOPA decarboxylase in vitro, impacting serotonin accumulation and the metabolic pathway of certain amino acids in animal models (Porter et al., 1962).

    Antitumor Activity

    Compounds related to Methyl 3-Hydrazinothiophene-2-Carboxylate have been examined for their antitumor properties. Notably, derivatives like 8-carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one have shown significant activity against various murine tumors, suggesting potential applications in cancer treatment (Stevens et al., 1987).

    Cyclization Mechanisms

    The compound has been used to understand cyclization mechanisms in chemical reactions. Research involving the reaction of Methyl 3-amino-2-thiophene carboxylate with amines and hydrazines has provided insights into the formation of specific thienopyrimidinones, which are important for the synthesis of various chemical structures (Hajjem et al., 2010).

    Chemical Synthesis and Modification

    In the field of organic chemistry, derivatives of Methyl 3-Hydrazinothiophene-2-Carboxylate have been used in the synthesis of various complex molecules. For instance, research has shown the catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, demonstrating the compound's role in facilitating complex chemical reactions (Giri et al., 2007).

    Genotoxic and Carcinogenic Potentials

    The compound has also been assessed for its genotoxic and carcinogenic potentials. Studies involving methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a precursor in pharmaceuticals, have used in vitro and in silico methods to evaluate its safety profile, which is crucial in the development of new drugs (Lepailleur et al., 2014).

    Development of Fluorescent Probes

    Methyl 3-Hydrazinothiophene-2-Carboxylate derivatives have been used in the development of fluorescent sensors. These sensors are capable of detecting metal ions in aqueous solutions, a significant application in environmental monitoring and biochemistry (Wang et al., 2014).

    Safety And Hazards



    • Skin and eye irritation

    • Respiratory irritation

    • Harmful if absorbed through the skin or ingested




  • Future Directions



    • Further research is needed to explore its potential applications and mechanisms of action.




    properties

    IUPAC Name

    methyl 3-hydrazinylthiophene-2-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H8N2O2S/c1-10-6(9)5-4(8-7)2-3-11-5/h2-3,8H,7H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RWGYQWWIXLVGDJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1=C(C=CS1)NN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H8N2O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30380584
    Record name Methyl 3-Hydrazinothiophene-2-Carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30380584
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    172.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl 3-Hydrazinothiophene-2-Carboxylate

    CAS RN

    75681-13-9
    Record name Methyl 3-Hydrazinothiophene-2-Carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30380584
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 75681-13-9
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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